molecular formula C6H3N3S2 B3348757 2,5-Di-thiocyanato-1H-pyrrole CAS No. 18519-18-1

2,5-Di-thiocyanato-1H-pyrrole

Cat. No.: B3348757
CAS No.: 18519-18-1
M. Wt: 181.2 g/mol
InChI Key: XNHLBUWAADESPF-UHFFFAOYSA-N
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Description

2,5-Di-thiocyanato-1H-pyrrole is a heterocyclic compound characterized by the presence of two thiocyanate groups attached to the 2 and 5 positions of a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di-thiocyanato-1H-pyrrole typically involves the reaction of pyrrole with thiocyanate reagents under controlled conditions. One common method includes the use of thiocyanogen (SCN)_2 in the presence of a catalyst to facilitate the substitution of hydrogen atoms at the 2 and 5 positions of the pyrrole ring with thiocyanate groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiocyanate groups can yield thiol or amine derivatives.

    Substitution: The thiocyanate groups can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be conducted in polar solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Di-thiocyanato-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Materials Science: Incorporated into conductive polymers and materials with unique electronic properties.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2,5-Di-thiocyanato-1H-pyrrole exerts its effects is largely dependent on its chemical reactivity. The thiocyanate groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with molecular targets. These interactions can modulate biological pathways or alter the properties of materials in which the compound is incorporated.

Comparison with Similar Compounds

    2,5-Di(2-thienyl)pyrrole: Similar in structure but contains thiophene rings instead of thiocyanate groups.

    Polypyrroles: Conductive polymers that share the pyrrole backbone but differ in substituents and polymerization methods.

Uniqueness: 2,5-Di-thiocyanato-1H-pyrrole is unique due to the presence of thiocyanate groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

(5-thiocyanato-1H-pyrrol-2-yl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3S2/c7-3-10-5-1-2-6(9-5)11-4-8/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHLBUWAADESPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)SC#N)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572369
Record name 1H-Pyrrole-2,5-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18519-18-1
Record name 1H-Pyrrole-2,5-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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